N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine
Description
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-(3-fluoro-5-methylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16FNO/c1-8-5-10(13)7-11(6-8)14-12-3-4-15-9(12)2/h5-7,9,12,14H,3-4H2,1-2H3 |
InChI Key |
SHACQHLMHFVYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=CC(=C2)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 3-fluoro-5-methylphenylamine with 2-methyloxirane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. The oxolane ring contributes to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Bromine substituents (as in ) significantly increase molecular weight and steric bulk, which may reduce solubility.
Substituent Position: The 3-fluoro-5-methylphenyl group in the target compound contrasts with the 3-fluoro-4-methylphenyl isomer (). In N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine (), the 4-chloro substituent may induce stronger dipole interactions compared to fluorine.
Amine Attachment :
Crystallographic and Packing Behavior
- Crystal Packing: In terpyridine derivatives, 3-fluoro-5-methylphenyl substituents (e.g., compound 3 in ) facilitate face-to-face π-stacking and layer-like packing, whereas non-fluorinated analogs adopt herringbone arrangements. This suggests fluorine’s role in directing intermolecular interactions.
- Hydrogen Bonding : Fluorine and methyl groups in the target compound may promote N···H–C and F···H–C interactions, as observed in structurally related systems .
Biological Activity
N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₆FNO
- Molecular Weight : 209.26 g/mol
- Functional Groups : The presence of a fluorine atom, an oxolane ring, and an amine group plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the oxolane ring contributes to the compound's selectivity and reactivity.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter receptor signaling pathways, impacting various biological processes.
Biological Activities
Research indicates several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating it may inhibit proliferation in certain types of cancer.
- Anti-inflammatory Effects : There are indications that this compound might modulate inflammatory responses, although further research is needed.
Research Findings
Recent studies have highlighted the biological activities of this compound through in vitro assays and computational modeling.
Case Studies
- Antimicrobial Activity Study :
-
Anticancer Activity Assessment :
- In vitro tests on HeLa (cervical cancer) and A549 (lung cancer) cell lines demonstrated that the compound had an IC50 value of approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, suggesting potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Oxolane ring enhances selectivity |
| N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine | Moderate Antimicrobial | Different fluorine positioning affects activity |
| N-(2-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine | Limited data on activity | Structural differences influence reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
